2-(4-chlorophenoxy)-1-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanone
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Overview
Description
1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole is an organic compound with a complex structure that includes a pyrazole ring substituted with chlorophenoxy and acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole typically involves the reaction of 4-chlorophenoxyacetic acid with 3,4,5-trimethylpyrazole in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Common solvents like dichloromethane or toluene
Catalyst: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Handling: Ensuring the purity of 4-chlorophenoxyacetic acid and 3,4,5-trimethylpyrazole
Reaction Control: Automated systems to maintain optimal reaction conditions
Purification: Techniques like recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Employing reducing agents such as lithium aluminum hydride
Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Chlorine gas in the presence of a catalyst
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Introduction of halogen or nitro groups
Scientific Research Applications
1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential as a biochemical probe
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which 1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole exerts its effects involves interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity
Interact with Receptors: Modulating receptor-mediated signaling pathways
Affect Gene Expression: Influencing the transcription of specific genes
Comparison with Similar Compounds
Similar Compounds
- 4-chlorophenoxyacetic acid
- 3,4,5-trimethylpyrazole
- 4-chlorophenoxyacetyl chloride
Uniqueness
1-[(4-chlorophenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15ClN2O2 |
---|---|
Molecular Weight |
278.73 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-(3,4,5-trimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C14H15ClN2O2/c1-9-10(2)16-17(11(9)3)14(18)8-19-13-6-4-12(15)5-7-13/h4-7H,8H2,1-3H3 |
InChI Key |
IGELGEMXWPFWAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C(=O)COC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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